Columbin glucoside

Description

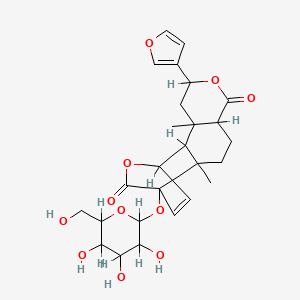

Columbin glucoside is a glycosylated derivative of columbin, a diterpenoid compound primarily isolated from medicinal plants such as Tinospora cordifolia (Guduchi) and Sphenocentrum jollyanum . Columbin itself is recognized as a bitter principle with demonstrated antidiabetic properties, including modulation of hepatic cytochrome P450 (CYP450) enzymes in type 2 diabetic rats and inhibition of α-glucosidase activity . The glucoside form enhances solubility and bioavailability, which is critical for its pharmacological efficacy.

Properties

CAS No. |

105597-94-2 |

|---|---|

Molecular Formula |

C26H32O11 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione |

InChI |

InChI=1S/C26H32O11/c1-24-9-15(12-5-8-33-11-12)34-21(31)13(24)3-6-25(2)20(24)14-4-7-26(25,23(32)36-14)37-22-19(30)18(29)17(28)16(10-27)35-22/h4-5,7-8,11,13-20,22,27-30H,3,6,9-10H2,1-2H3 |

InChI Key |

ZHUNNEPKAYTEID-UHFFFAOYSA-N |

SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6 |

Other CAS No. |

105661-47-0 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Antioxidant Properties

Columbin glucoside exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have shown that various glycosides, including those similar to this compound, demonstrate strong radical scavenging abilities. For instance, flavonoid glycosides have been reported to exhibit high antioxidative activity in lipid systems and radical scavenging assays . This property suggests that this compound could be beneficial in developing nutraceuticals aimed at combating oxidative stress-related diseases.

1.2 Anti-inflammatory Effects

Research indicates that glycosides can modulate inflammatory responses. For example, glycosides extracted from medicinal plants have shown potential anti-inflammatory effects in vivo, reducing symptoms associated with inflammatory conditions . This suggests that this compound may also possess similar properties, making it a candidate for therapeutic formulations targeting inflammation.

1.3 Analgesic Potential

Glycosides like this compound may also exhibit analgesic effects. A study on various glycosides revealed significant antinociceptive effects in animal models, indicating their potential use in pain management therapies . This application is particularly relevant for developing natural pain relief alternatives.

Agricultural Applications

2.1 Plant Defense Mechanisms

This compound may play a role in plant defense against herbivores and pathogens. Studies have shown that certain glycosides act as a storage form of defensive compounds that can be rapidly mobilized upon herbivore attack . This suggests that enhancing this compound levels in crops could improve their resistance to pests and diseases.

2.2 Soil Microbial Interactions

Glycosides can influence soil microbial communities, promoting beneficial microorganisms that enhance soil health and nutrient availability. Research indicates that specific glycosides can stimulate microbial activity and diversity in soil ecosystems . Thus, this compound could be explored for its potential to improve soil quality and crop yields.

Case Studies and Research Findings

Chemical Reactions Analysis

Hydrolysis Reactions

Columbin glucoside undergoes hydrolysis under acidic or enzymatic conditions, cleaving the β-glucosidic bond to release columbin (aglycone) and glucose.

Acid-Catalyzed Hydrolysis

-

Mechanism : Protonation of the glycosidic oxygen destabilizes the bond, leading to oxocarbenium ion formation and subsequent nucleophilic attack by water .

-

Conditions : Achieved in aqueous acidic media (e.g., HCl or H₂SO₄) at elevated temperatures .

Enzymatic Hydrolysis

-

Enzymes : Glycoside hydrolase (GH) family 116 enzymes, such as Thermoanaerobacterium xylanolyticum β-glucosidase (TxGH116), catalyze hydrolysis via a retaining mechanism .

-

Mechanism :

-

Key Features :

Table 1: Hydrolysis Parameters

| Condition | Catalyst | Temperature | Products | Citation |

|---|---|---|---|---|

| Acidic (0.1M HCl) | H⁺ | 80°C | Columbin, Glucose | |

| Enzymatic | TxGH116 | 37°C | Columbin, Glucose |

Biological Interactions

This compound and its hydrolysis products exhibit bioactive properties:

α-Glucosidase Inhibition

-

Mechanism : Columbin (aglycone) binds to α-glucosidase’s active site, competing with substrates .

-

Key Interactions :

-

Docking Data :

Table 2: Molecular Docking Results

| Ligand | Target | Binding Affinity (kcal/mol) | Interacting Residues | Citation |

|---|---|---|---|---|

| Columbin | α-Glucosidase | -8.1 | ASN-301, GLU-271 | |

| Acarbose (control) | α-Glucosidase | -7.7 | Multiple |

Transglucosylation and Solubility Enhancement

-

Process : Cyclodextrin glucanotransferase (CGTase)-mediated transglucosylation adds oligoglucosyl chains to this compound .

-

Outcome :

Chemical Modifications

While direct synthetic routes for this compound remain underexplored, insights from analogous glycosides suggest:

Comparison with Similar Compounds

To contextualize columbin glucoside’s properties, it is essential to compare it with structurally and functionally related glucosides. Below is a detailed analysis:

Structural Comparison

Key Structural Insights :

- This compound’s diterpene backbone distinguishes it from flavonoid- or anthocyanin-based glucosides, which are more common in plant metabolites .

- Unlike flavonoid glucosides (e.g., chrysoeriol and kaempferol derivatives), this compound lacks aromatic rings, relying instead on its furanolabdane skeleton for bioactivity .

Functional and Pharmacological Comparison

Key Functional Insights :

- This compound uniquely targets glucose metabolism and drug-metabolizing enzymes (e.g., CYP450), whereas flavonoid glucosides predominantly exhibit antioxidant or anti-inflammatory effects .

- Unlike pelargonidin malonyl glucoside, which is photoprotective, this compound’s antidiabetic mechanism involves direct enzyme inhibition and gene expression regulation .

Pharmacokinetic and ADMET Profiles

Key Pharmacokinetic Insights :

Preparation Methods

Plant Material Selection and Pretreatment

Columbin glucoside is predominantly isolated from the roots and stems of Tinospora sagittata and Tinospora baenzigeri. Fresh plant materials are typically dried at 40–50°C to preserve thermolabile diterpenoids, followed by grinding into a coarse powder. Ethanol or methanol extraction is preferred due to the polar nature of glucosides. For example, a 70% ethanol solution extracted this compound with a yield of 0.12% (w/w) from T. sagittata roots.

Solvent Partitioning and Chromatographic Purification

The crude extract undergoes sequential solvent partitioning using ethyl acetate and n-butanol to concentrate diterpenoids. This compound partitions into the ethyl acetate layer due to its moderate polarity. Further purification employs silica gel column chromatography with gradient elution (chloroform:methanol, 9:1 to 4:1). Final isolation is achieved via preparative HPLC using a C₁₈ column and acetonitrile-water mobile phase, yielding >95% purity.

Chemical Synthesis of this compound

Glycosylation of Columbin Aglycone

This compound is synthesized by coupling columbin (aglycone) with a protected glucose donor. The Koenigs-Knorr reaction, utilizing glycosyl bromides or chlorides, is a classical approach. For instance, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide reacts with columbin in the presence of silver trifluoromethanesulfonate (AgOTf) as a catalyst.

Reaction Conditions :

- Solvent: Dichloromethane (DCM) or acetonitrile

- Temperature: −50°C to 25°C

- Catalyst: AgOTf (0.2 equiv)

- Reaction Time: 30–60 minutes

The β-anomer predominates due to neighboring group participation from the 2-O-acetyl group, achieving a 65–72% yield.

Deacetylation and Final Product Isolation

Post-glycosylation, the acetyl protecting groups are removed via alkaline hydrolysis (e.g., 0.5 M NaOH in methanol, 2 hours). The crude product is purified using reversed-phase chromatography, yielding this compound with >98% purity.

Analytical Validation and Structural Elucidation

Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray diffraction confirmed the relative configuration of this compound, revealing a cis-clerodane skeleton with the glucoside moiety at C-3.

Comparative Data Tables

Q & A

Q. What validated analytical methods are recommended for quantifying columbin glucoside in biological matrices?

A sensitive and validated UPLC-MS/MS method is widely used for columbin quantification. Key parameters include:

- Chromatography : Waters UPLC BEH C18 column with mobile phases of acetonitrile and 0.1% formic acid (flow rate: 0.55 mL/min; column temperature: 45°C) .

- Mass spectrometry : Positive ion mode with MRM transitions m/z 359 → 175 for columbin and m/z 269 → 197 for the internal standard (formononetin) .

- Validation : Linearity (1.22–2500 nM; R² > 0.99), precision (<15% intra-/inter-day variability), and accuracy (85–115%) in blood samples .

- Sample preparation : One-step protein precipitation using methanol, requiring only 50 µL of blood .

Q. What factors influence the accuracy of this compound quantification in pharmacokinetic studies?

Methodological considerations to minimize error include:

- Matrix effects : Assessed by comparing analyte peak areas in biological samples vs. standard solutions. For columbin, matrix effects ranged from 94.3% to 106.7%, indicating minimal interference .

- Stability : Columbin remains stable in blood after 4 hours at 25°C, 14 days at −20°C, and three freeze-thaw cycles (recovery: 90–110%) .

- Specificity : Use of MRM mode to avoid interference from endogenous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between columbin’s high Caco-2 permeability and low oral bioavailability in vivo?

- Key findings : Columbin exhibits high absorptive permeability (Pab = 2.60 × 10⁻⁵ cm/s) in Caco-2 monolayers, suggesting >70% absorption potential. However, oral bioavailability in rats is only 2.8% .

- Mechanistic hypothesis : Extensive first-pass metabolism in the liver, despite negligible CYP450/UGT-mediated metabolism in vitro, may explain low bioavailability. Advanced studies should combine:

- Liver microsome assays : To identify non-CYP metabolic pathways (e.g., esterases) .

- Portal vein sampling : To quantify hepatic extraction ratios .

Q. What experimental designs are optimal for investigating columbin’s metabolic stability and enzyme interactions?

- Liver microsome assays : Incubate columbin with rat/human liver microsomes and co-factors (NADPH for CYP450, UDPGA for UGTs). Use testosterone (CYP control) and genistein (UGT control) to validate enzyme activity .

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites .

- Inhibition/induction studies : Co-incubate columbin with probe substrates (e.g., midazolam for CYP3A4) to assess enzyme modulation .

Q. How should researchers address discrepancies in columbin’s transport kinetics across different cell models?

- Standardized protocols : Ensure consistency in cell culture conditions (e.g., passage number, monolayer integrity via TEER measurements) .

- Efflux transporter assays : Test columbin in MDCK or LLC-PK1 cells overexpressing P-gp/BCRP to evaluate transporter involvement .

- Data normalization : Report permeability coefficients (Papp) relative to control compounds (e.g., propranolol for high permeability) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing columbin’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, Tmax, and half-life using validated software (e.g., Phoenix WinNonlin) .

- Compartmental modeling : Apply one-/two-compartment models to estimate absorption rate constants and bioavailability .

- Multivariate analysis : Use partial least squares regression (PLS-R) to correlate PK parameters with PD endpoints (e.g., anti-inflammatory effects), while testing for spurious correlations via permutation tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.